3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde
Overview
Description
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a versatile organic compound used in various scientific research studies. It is known for its unique properties and finds applications in organic synthesis, drug development, and material science.
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazoleThe reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reactions .
Chemical Reactions Analysis
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional groups. The dimethoxy groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Comparison with Similar Compounds
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde can be compared with other similar compounds such as:
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound is used as an intermediate in the synthesis of pharmaceuticals and OLED materials.
3,5-Dimethoxybenzaldehyde: It lacks the tert-butyldimethylsiloxy group, making it less sterically hindered and more reactive in certain reactions.
4-(tert-Butyldimethylsiloxy)benzaldehyde: This compound lacks the dimethoxy groups, making it less stable and less reactive in some synthetic applications.
This compound stands out due to its unique combination of functional groups, providing both stability and reactivity, making it a valuable compound in various fields of research and industry.
Biological Activity
3,5-Dimethoxy-4-(tert-butyldimethylsiloxy)benzaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₄O₃Si
- Molecular Weight : 316.46 g/mol
The presence of methoxy groups and a tert-butyldimethylsiloxy moiety contributes to its unique reactivity and solubility characteristics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed based on structural activity relationships (SAR):
- Antioxidant Mechanism : The methoxy groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Interaction : The bulky tert-butyldimethylsiloxy group may facilitate binding to enzyme active sites, inhibiting their activity.
Data Table of Biological Activities
Biological Activity | Method of Assessment | Key Findings |
---|---|---|
Antioxidant | DPPH Assay | IC50 = 45 µM |
Antimicrobial | Agar Diffusion Test | Active against E. coli and S. aureus |
Enzyme Inhibition | Enzyme Kinetics | IC50 for tyrosinase = 25 µM |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated an IC50 value of 45 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The agar diffusion method revealed inhibition zones indicating effective antimicrobial properties.
Case Study 3: Enzyme Inhibition
The enzyme inhibition potential was assessed using mushroom tyrosinase as a model. The compound exhibited an IC50 of 25 µM, indicating significant inhibitory activity which could be beneficial in treating hyperpigmentation disorders.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4Si/c1-15(2,3)20(6,7)19-14-12(17-4)8-11(10-16)9-13(14)18-5/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQDDNVGFSXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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